(E)-(3-Cyanoprop-1-en-1-yl)boronic acid
CAS No.: 195379-24-9
Cat. No.: VC16000171
Molecular Formula: C4H6BNO2
Molecular Weight: 110.91 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 195379-24-9 |
|---|---|
| Molecular Formula | C4H6BNO2 |
| Molecular Weight | 110.91 g/mol |
| IUPAC Name | [(E)-3-cyanoprop-1-enyl]boronic acid |
| Standard InChI | InChI=1S/C4H6BNO2/c6-4-2-1-3-5(7)8/h1,3,7-8H,2H2/b3-1+ |
| Standard InChI Key | CCGDXRIQNUFRPQ-HNQUOIGGSA-N |
| Isomeric SMILES | B(/C=C/CC#N)(O)O |
| Canonical SMILES | B(C=CCC#N)(O)O |
Introduction
Molecular and Electronic Structure
Core Framework and Substituent Effects
The compound’s structure combines a trans-configuration propenyl chain (C=C-B(OH)₂) with a terminal cyano group (-CN). This arrangement introduces significant electronic effects:
-
The boronic acid group enables reversible covalent interactions with diols and other nucleophiles, a hallmark of boronic acid chemistry .
-
The cyano substituent exerts strong electron-withdrawing effects, polarizing the propenyl π-system and enhancing electrophilicity at the boron center .
Comparative analysis with halogenated analogs, such as (E)-(3-chloroprop-1-en-1-yl)boronic acid (PubChem CID 6080110) , reveals that cyano substitution reduces steric bulk compared to chlorine while maintaining comparable electronic perturbations. This balance may favor applications requiring both reactivity and selectivity.
Spectroscopic and Computational Characterization
Though experimental spectra for (E)-(3-Cyanoprop-1-en-1-yl)boronic acid are unavailable, computational models predict key features:
-
¹¹B NMR: A deshielded boron signal near δ 28–32 ppm, consistent with trigonal planar geometry .
-
IR Spectroscopy: Stretching vibrations at ~2200 cm⁻¹ (C≡N) and 1340–1280 cm⁻¹ (B-O) .
Density functional theory (DFT) simulations of related systems suggest that the cyano group stabilizes the boronic acid through conjugation, lowering the energy of the lowest unoccupied molecular orbital (LUMO) by approximately 0.8 eV compared to alkyl-substituted analogs .
Synthesis and Purification Strategies
Retrosynthetic Approaches
Two plausible routes emerge from existing methodologies for unsaturated boronic acids:
Route 1: Hydroboration-Cyanidation
-
Hydroboration of propyne with BH₃·THF yields (Z)-1-propenylborane.
-
Oxidation to the boronic acid using H₂O₂/NaOH.
-
Cyanidation via nucleophilic substitution at the terminal carbon using CuCN .
Route 2: Cross-Coupling Reactions
Challenges in Stereocontrol
Maintaining the E-configuration during synthesis requires precise reaction control:
-
Temperature: Reactions below −20°C minimize thermal isomerization .
-
Catalysts: Palladium complexes with bulky phosphine ligands (e.g., SPhos) suppress β-hydride elimination .
Reactivity and Chemical Transformations
Boron-Centered Reactions
The compound participates in characteristic boronic acid reactions:
Cyano Group Reactivity
The -CN group enables diverse transformations:
-
Hydrolysis: To carboxylic acids under acidic conditions (H₂SO₄, H₂O, Δ) .
-
Reduction: LiAlH₄ converts -CN to -CH₂NH₂, yielding aminopropyl boronic acids .
Industrial and Materials Science Applications
Polymer Cross-Linking
The compound’s dual reactivity enables novel polymer networks:
-
Boronate-diol linkages provide dynamic covalent bonds for self-healing materials.
-
Cyanide groups participate in nitrile-amine curing reactions with diamines .
Sensor Development
Functionalized graphene oxide composites incorporating (E)-(3-Cyanoprop-1-en-1-yl)boronic acid demonstrate:
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume